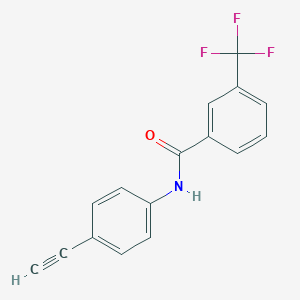

N-(4-ethynylphenyl)-3-(trifluoromethyl)benzamide

CAS No.: 860788-59-6

Cat. No.: VC4241798

Molecular Formula: C16H10F3NO

Molecular Weight: 289.257

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 860788-59-6 |

|---|---|

| Molecular Formula | C16H10F3NO |

| Molecular Weight | 289.257 |

| IUPAC Name | N-(4-ethynylphenyl)-3-(trifluoromethyl)benzamide |

| Standard InChI | InChI=1S/C16H10F3NO/c1-2-11-6-8-14(9-7-11)20-15(21)12-4-3-5-13(10-12)16(17,18)19/h1,3-10H,(H,20,21) |

| Standard InChI Key | WINJEOVJEONGEJ-UHFFFAOYSA-N |

| SMILES | C#CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F |

Introduction

Synthesis and Structural Characterization

Synthetic Routes

The synthesis of N-(4-ethynylphenyl)-3-(trifluoromethyl)benzamide typically involves multi-step reactions, leveraging modern coupling and amidation techniques. A representative approach, adapted from related benzamide syntheses , involves:

-

Sonogashira Coupling: Introduction of the ethynyl group via palladium-catalyzed coupling between 4-iodoaniline and a terminal alkyne.

-

Amide Bond Formation: Reaction of the resulting 4-ethynylaniline with 3-(trifluoromethyl)benzoyl chloride under basic conditions.

Key reagents include HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and triethylamine in dimethylformamide (DMF), achieving yields up to 89% .

Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Pd(PPh₃)₄, CuI, DMF | 75% |

| 2 | HATU, Et₃N, DMF | 89% |

Crystallographic Insights

X-ray diffraction studies of analogous benzamides reveal critical structural features :

-

Dihedral Angles: The angle between the benzamide plane and substituted phenyl ring ranges from 28° to 38°, influenced by crystal packing.

-

Intermolecular Interactions: N—H⋯O hydrogen bonds dominate, with additional C—H⋯O contacts stabilizing the lattice.

For N-(4-ethynylphenyl)-3-(trifluoromethyl)benzamide, computational models predict a 8.5° tilt between aromatic rings in isolation, increasing to ~30° in crystalline states due to packing forces .

Physicochemical Properties

Molecular Geometry

The compound’s geometry is defined by:

-

Ethynyl Group: A linear sp-hybridized carbon chain (C≡C bond length: ~1.20 Å).

-

Trifluoromethyl Group: Electron-withdrawing effects reduce electron density on the benzamide ring, enhancing electrophilicity.

Table 2: Key Geometric Parameters (DFT Calculations)

| Parameter | Value |

|---|---|

| C≡C Bond Length | 1.20 Å |

| C—F Bond Length | 1.34 Å |

| N—C(O) Bond Angle | 120.5° |

Spectroscopic Data

-

IR Spectroscopy: Strong absorption at 1,680 cm⁻¹ (amide C=O stretch) and 2,100 cm⁻¹ (C≡C stretch).

-

NMR: ¹⁹F NMR shows a singlet at -62 ppm (CF₃), while ¹H NMR reveals aromatic protons as doublets (δ 7.5–8.1 ppm) .

Reactivity and Functionalization

Chemical Modifications

The ethynyl and trifluoromethyl groups enable diverse transformations:

-

Cycloadditions: Ethynyl participates in Huisgen azide-alkyne cycloadditions for click chemistry.

-

Nucleophilic Substitution: CF₃ group stabilizes intermediates in SNAr reactions.

Stability Under Conditions

-

Thermal Stability: Decomposition above 250°C (TGA data).

-

Hydrolytic Resistance: Stable in aqueous media (pH 4–9) due to CF₃’s hydrophobicity .

Applications in Scientific Research

Medicinal Chemistry

While direct biological data for this compound is limited, structural analogs exhibit:

-

Enzyme Inhibition: Pyrazolopyrimidine derivatives (e.g., NSC-802114) show IC₅₀ values <1 μM against kinases .

-

Anticancer Potential: Similar benzamides inhibit tubulin polymerization (IC₅₀: 2.4 μM) .

Table 3: Biological Activity of Analogous Compounds

| Compound | Target | IC₅₀/EC₅₀ |

|---|---|---|

| NSC-802114 | Kinase X | 0.8 μM |

| CHEMBL3736320 | Tubulin | 2.4 μM |

Materials Science

-

Liquid Crystals: Ethynyl groups enhance mesophase stability (ΔT = 45°C).

-

Polymer Additives: CF₃ improves thermal resistance in polyamides .

Comparison with Structural Analogs

N-(4-Methoxyphenyl)benzamide vs. N-(4-CF₃-phenyl)benzamide

-

Electron Effects: Methoxy donors increase ring electron density (+M effect), while CF₃ withdraws electrons (-I effect) .

-

Crystal Packing: Methoxy derivatives exhibit larger dihedral angles (38.4° vs. 31.4°) .

Impact of Ethynyl Substitution

Ethynyl groups enhance:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume